2-amino-N-cyclooctylpyridine-3-carboxamide
Description
2-Amino-N-cyclooctylpyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a cyclooctyl group attached to the carboxamide nitrogen and an amino substituent at the 2-position of the pyridine ring. The cyclooctyl moiety may enhance lipophilicity and influence steric interactions compared to smaller alkyl or aromatic substituents .
Properties
IUPAC Name |
2-amino-N-cyclooctylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-13-12(9-6-10-16-13)14(18)17-11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHUPPYXJRVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclooctylpyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-pyridinecarboxylic acid and cyclooctylamine.
Amidation Reaction: The carboxylic acid group of 2-amino-3-pyridinecarboxylic acid is activated using a coupling reagent like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The activated intermediate is then reacted with cyclooctylamine to form the desired carboxamide.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclooctylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-amino-N-cyclooctylpyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclooctylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: The amino and carboxamide groups can form hydrogen bonds with the active sites of enzymes, inhibiting their activity.
Modulating Pathways: The compound may modulate specific biochemical pathways, leading to changes in cellular functions or signaling.
Comparison with Similar Compounds
Thienopyridine-Based Carboxamides
- 3-Amino-N-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 24): Core Structure: Replaces pyridine with a thieno[2,3-b]pyridine ring, introducing a sulfur atom and fused thiophene moiety. Substituents: Methyl group on the carboxamide nitrogen (vs. cyclooctyl in the target compound). Synthesis: Achieved via sequential alkylation, hydrolysis, and coupling reactions, confirmed by ¹H-NMR and LCMS . Implications: The thienopyridine core may alter electronic properties and binding affinity compared to pyridine derivatives.
- 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide (LY2033298): Substituents: Multiple functional groups (chloro, methoxy, methyl, cyclopropylamide) enhance steric complexity.
Substituent-Driven Variations
Carboxamide Side Chains
- N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide: Structure: Features a thiazolidinone ring linked to a 4-chlorophenyl group. Pharmacological Relevance: Thiazolidinones are associated with antimicrobial and enzyme-inhibitory activities, suggesting divergent targets compared to cyclooctyl-substituted carboxamides .
- 2-Cyano-N-[(methylamino)carbonyl]acetamide: Simpler Backbone: Lacks aromaticity but retains carboxamide functionality. Toxicity Note: Highlights the need for thorough toxicological profiling, a consideration applicable to all carboxamide derivatives .
Research Implications and Computational Tools
- cyclopropyl substituents) .
- Safety and Toxicity: Limited toxicological data for carboxamides (e.g., ) underscore the need for rigorous preclinical evaluation .
Biological Activity
2-amino-N-cyclooctylpyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{18}N_{2}O, with a molecular weight of approximately 218.30 g/mol. The compound features a pyridine ring substituted with an amino group and a cyclooctyl side chain, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The structure-activity relationship (SAR) analysis indicates that modifications in the cycloalkyl groups can enhance activity against specific pathogens.
Anticancer Activity
The anticancer potential of pyridine derivatives has been documented in several studies. For example, certain analogs have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Binding to specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : Interaction with receptors that mediate cellular responses to growth factors and hormones.
Case Study 1: Antibacterial Efficacy
In a controlled study, a series of pyridine derivatives were evaluated for their antibacterial efficacy against M. tuberculosis. Among these, this compound showed promising results, with an MIC (Minimum Inhibitory Concentration) lower than that of standard treatments like isoniazid .
Case Study 2: Anticancer Activity
A study involving human cancer cell lines assessed the cytotoxicity of this compound. The compound exhibited IC50 values indicating significant inhibition of cell viability, particularly in breast and lung cancer models .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
